

Spectroscopic Profile of Benzyl 4-chlorophenyl ketone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Benzyl 4-chlorophenyl ketone**

Cat. No.: **B156412**

[Get Quote](#)

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **Benzyl 4-chlorophenyl ketone** (also known as 4-Chlorodeoxybenzoin), a key intermediate in various organic syntheses. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The insights provided herein are grounded in established spectroscopic principles and data from analogous structures to offer a robust analytical framework.

Introduction

Benzyl 4-chlorophenyl ketone (CAS No: 1889-71-0, Molecular Formula: $C_{14}H_{11}ClO$, Molecular Weight: 230.69 g/mol) is a diaryl ketone with significant applications in synthetic chemistry.^{[1][2]} Accurate and thorough spectroscopic characterization is paramount for confirming its identity, purity, and for tracking its transformations in chemical reactions. This guide delves into the expected 1H NMR, ^{13}C NMR, IR, and MS data, providing both the foundational knowledge and the practical interpretation necessary for laboratory applications.

Molecular Structure

The structure of **Benzyl 4-chlorophenyl ketone** consists of a benzoyl group attached to a methylene bridge, which is in turn bonded to a 4-chlorophenyl group. This arrangement gives rise to a unique spectroscopic fingerprint.

Figure 1: Molecular Structure of **Benzyl 4-chlorophenyl ketone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **Benzyl 4-chlorophenyl ketone**, both ^1H and ^{13}C NMR provide critical structural information.

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve approximately 10-20 mg of **Benzyl 4-chlorophenyl ketone** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent.
- Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
- ^1H NMR: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans will be required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.

^1H NMR Spectroscopy: Data and Interpretation

The ^1H NMR spectrum of **Benzyl 4-chlorophenyl ketone** is expected to show distinct signals for the aromatic protons and the methylene protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.90	Doublet	2H	Protons ortho to the carbonyl on the 4-chlorophenyl ring
~7.45	Doublet	2H	Protons meta to the carbonyl on the 4-chlorophenyl ring
~7.20-7.35	Multiplet	5H	Protons of the benzyl ring
~4.25	Singlet	2H	Methylene protons (-CH ₂ -)

Interpretation:

- The protons on the 4-chlorophenyl ring are expected to appear as two doublets due to ortho-coupling. The electron-withdrawing effect of the carbonyl group deshields the ortho protons, causing them to resonate at a lower field (~7.90 ppm) compared to the meta protons (~7.45 ppm).
- The five protons of the unsubstituted benzyl ring will likely appear as a complex multiplet in the range of 7.20-7.35 ppm.
- The most characteristic signal is the singlet at approximately 4.25 ppm, corresponding to the two methylene protons. This singlet is indicative of the -CO-CH₂-Ph moiety.

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Based on predicted data and analysis of similar structures, the following chemical shifts are expected.

Chemical Shift (δ , ppm)	Assignment
~196.5	Carbonyl carbon (C=O)
~139.5	Quaternary carbon of the 4-chlorophenyl ring attached to chlorine
~135.0	Quaternary carbon of the benzyl ring attached to the methylene group
~134.5	Quaternary carbon of the 4-chlorophenyl ring attached to the carbonyl group
~130.0	CH carbons ortho to the carbonyl on the 4-chlorophenyl ring
~129.5	CH carbons of the benzyl ring
~129.0	CH carbons meta to the carbonyl on the 4-chlorophenyl ring
~127.0	CH carbon para to the methylene group on the benzyl ring
~45.5	Methylene carbon (-CH ₂ -)

Interpretation:

- The carbonyl carbon is the most downfield signal, expected around 196.5 ppm.
- The aromatic region will show several signals for the two different phenyl rings. The carbon bearing the chlorine atom is significantly deshielded.
- The methylene carbon will appear as an upfield signal at approximately 45.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

- Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
- Data Acquisition: The spectrum is usually recorded in the range of 4000-400 cm^{-1} .

IR Data and Interpretation

Wavenumber (cm^{-1})	Intensity	Assignment
~3060-3030	Medium	Aromatic C-H stretch
~2920	Weak	Aliphatic C-H stretch (- CH_2 -)
~1685	Strong	C=O (ketone) stretch
~1590, ~1490	Medium-Strong	Aromatic C=C ring stretch
~1090	Strong	C-Cl stretch
~830	Strong	C-H out-of-plane bend (para-disubstituted ring)
~740, ~700	Strong	C-H out-of-plane bend (monosubstituted ring)

Interpretation:

- The most prominent peak will be the strong absorption around 1685 cm^{-1} , which is characteristic of a conjugated ketone carbonyl stretch.
- The presence of both monosubstituted and para-disubstituted aromatic rings is confirmed by the C-H out-of-plane bending vibrations in the fingerprint region.
- The C-Cl stretch is expected around 1090 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry Data Acquisition

- Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Electron Ionization (EI) is a common method for this type of molecule.
- Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Mass Spectrometry Data and Interpretation

m/z	Proposed Fragment
230/232	$[M]^+$ (Molecular ion)
139/141	$[Cl-C_6H_4-CO]^+$ (4-chlorobenzoyl cation)
111/113	$[Cl-C_6H_4]^+$ (4-chlorophenyl cation)
91	$[C_7H_7]^+$ (Tropylium ion)
77	$[C_6H_5]^+$ (Phenyl cation)

Interpretation:

- The molecular ion peak $[M]^+$ is expected at m/z 230, with an isotopic peak $[M+2]^+$ at m/z 232 of approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom.
- The major fragmentation pathway is the alpha-cleavage of the bond between the carbonyl group and the methylene bridge, leading to the formation of the stable 4-chlorobenzoyl cation (m/z 139/141) and the benzyl radical.
- Another significant fragmentation is the formation of the tropylium ion (m/z 91) from the benzyl portion of the molecule.

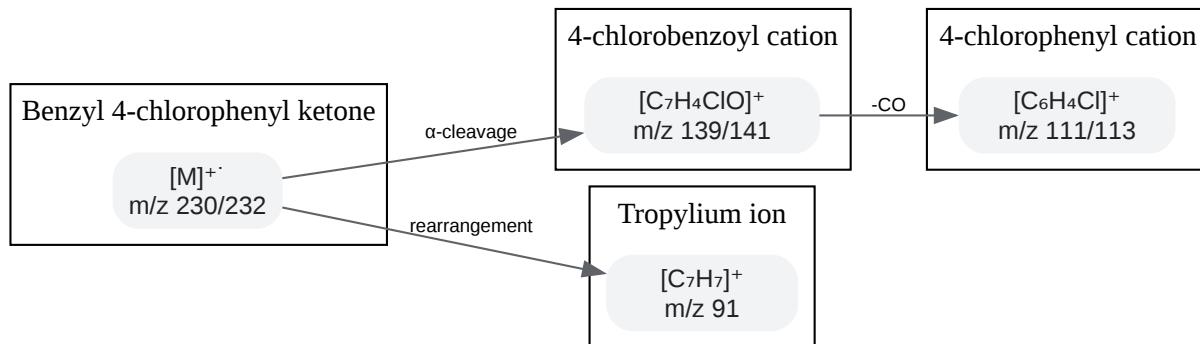

[Click to download full resolution via product page](#)

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive analytical profile for **Benzyl 4-chlorophenyl ketone**. The combination of NMR, IR, and Mass Spectrometry allows for unambiguous identification and characterization. The key identifying features are the singlet for the methylene protons in the 1H NMR, the carbonyl signal in the ^{13}C NMR, the strong carbonyl absorption in the IR spectrum, and the characteristic molecular ion and fragmentation pattern in the mass spectrum. This guide serves as a valuable resource for scientists working with this compound, ensuring confidence in its structural identity and purity.

References

- PrepChem. (n.d.). Preparation of 4-chlorophenyl benzyl ketone.
- MDPI. (2024). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 1889-71-0: benzyl 4-chlorophenyl ketone | CymitQuimica [cymitquimica.com]
- 2. Benzyl 4-Chlorophenyl Ketone | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Benzyl 4-chlorophenyl ketone: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156412#spectroscopic-data-of-benzyl-4-chlorophenyl-ketone-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com